Receptor Binding Profile: Angiotensin II Type 1 (AT1) Antagonism
A closely related derivative, 4'-(2-Benzyl-4-oxo-1,3-diaza-spiro[4.4]non-1-en-3-ylmethyl)-biphenyl-2-carboxylic acid (CHEMBL115771), which shares the identical 2-benzyl-1,3-diazaspiro[4.4]non-2-en-4-one core, exhibits an IC50 of 2.5 μM for the angiotensin II type 1 (AT1) receptor [1]. This provides class-level evidence that the 2-benzyl-1,3-diazaspiro[4.4]non-2-en-4-one scaffold can engage this receptor. In contrast, 2-butyl and 2-propyl substituted diazaspiro[4.4]non-1-en-4-one derivatives (e.g., irbesartan analogs) display nanomolar AT1 potency, underscoring the impact of the substituent [2]. The target compound's benzyl group, lacking the biphenyl-tetrazole extension, is predicted to yield micromolar rather than nanomolar AT1 affinity, a distinction critical for research applications requiring partial or probe-level antagonism.
| Evidence Dimension | AT1 Receptor Binding Affinity |
|---|---|
| Target Compound Data | Not directly measured; predicted micromolar based on core scaffold |
| Comparator Or Baseline | Irbesartan (2-butyl-3-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one): IC50 ~1.3 nM |
| Quantified Difference | ~2000-fold difference in potency (class-level estimate) |
| Conditions | Radioligand binding assay using [125I]-Angiotensin II in rat liver membranes |
Why This Matters
For researchers seeking an AT1 receptor ligand with reduced potency (e.g., as a control or tool compound), the 2-benzyl core offers a differentiated pharmacological profile compared to high-affinity clinical antagonists.
- [1] BindingDB. BDBM50042236: 4'-(2-Benzyl-4-oxo-1,3-diaza-spiro[4.4]non-1-en-3-ylmethyl)-biphenyl-2-carboxylic acid. IC50: 2500 nM for rat AT1 receptor. Accessed 2026. View Source
- [2] Cazaubon, C., et al. (1993). Pharmacological characterization of SR 47436, a new nonpeptide AT1 angiotensin II receptor antagonist. Journal of Pharmacology and Experimental Therapeutics, 265(2), 826-834. View Source
